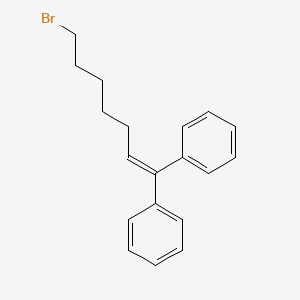
1,1-Diphenyl-7-bromo-1-heptene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyl-7-bromo-1-heptene is an organic compound characterized by the presence of two phenyl groups attached to the first carbon of a heptene chain, with a bromine atom attached to the seventh carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diphenyl-7-bromo-1-heptene can be synthesized through several methods, including:
Grignard Reaction: This involves the reaction of 1,1-diphenyl-1-heptene with magnesium in the presence of an ether solvent to form a Grignard reagent, which is then reacted with bromine to yield the desired compound.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of 1,1-diphenyl-1-heptene with a brominated heptene under palladium catalysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-7-bromo-1-heptene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. Reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Products include 1,1-diphenyl-7-hydroxy-1-heptene, 1,1-diphenyl-7-cyano-1-heptene, and 1,1-diphenyl-7-amino-1-heptene.
Oxidation: Products include 1,1-diphenyl-7-heptanol and 1,1-diphenyl-7-heptanone.
Reduction: The major product is 1,1-diphenylheptane.
Scientific Research Applications
1,1-Diphenyl-7-bromo-1-heptene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1,1-diphenyl-7-bromo-1-heptene involves its interaction with various molecular targets through its reactive bromine atom and double bond. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds. Additionally, the double bond can participate in addition reactions, further modifying the compound’s structure and activity .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1-heptene: A simpler analog without the phenyl groups, used in similar substitution and coupling reactions.
1,1-Diphenyl-1-heptene: Lacks the bromine atom, used in different synthetic applications.
1,1-Diphenyl-7-chloro-1-heptene: Similar structure with a chlorine atom instead of bromine, exhibiting different reactivity and applications.
Uniqueness
1,1-Diphenyl-7-bromo-1-heptene is unique due to the presence of both phenyl groups and a bromine atom, which confer distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in research and industry .
Properties
CAS No. |
190432-84-9 |
|---|---|
Molecular Formula |
C19H21Br |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
(7-bromo-1-phenylhept-1-enyl)benzene |
InChI |
InChI=1S/C19H21Br/c20-16-10-2-1-9-15-19(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-15H,1-2,9-10,16H2 |
InChI Key |
XYMJRNBVQOKZPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCCCCBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


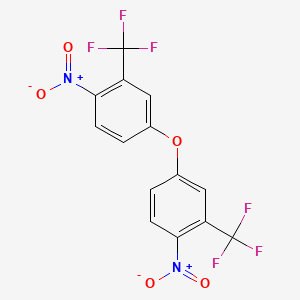
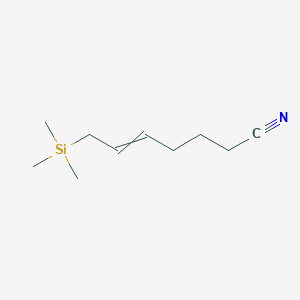



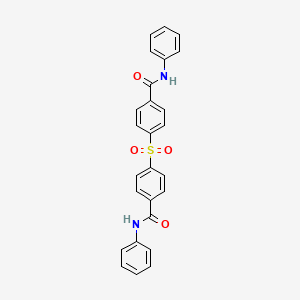
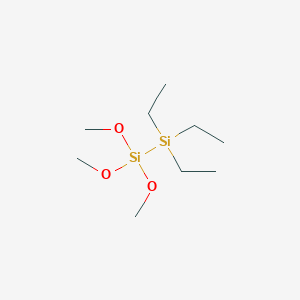
![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
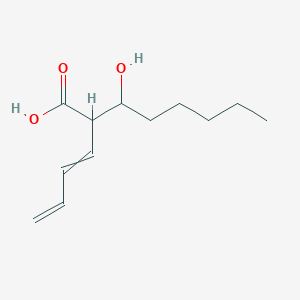
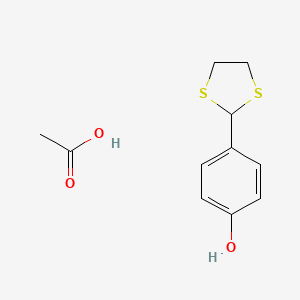

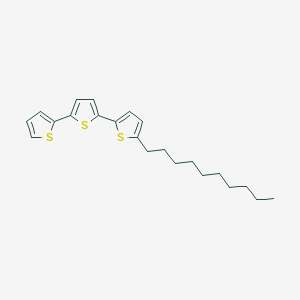
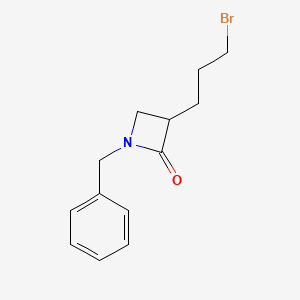
![[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12551392.png)
